molecular formula C21H22N4O5S B2826257 2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide CAS No. 2034358-86-4

2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide

Cat. No. B2826257
CAS RN: 2034358-86-4
M. Wt: 442.49
InChI Key: WPWQGJGQHKQTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Sulfonamide-derived compounds, including analogs structurally related to "2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide", were synthesized and characterized, indicating their potential for developing transition metal complexes with antibacterial and antifungal activities (Chohan & Shad, 2011).

Biological Evaluation

  • Novel phosphodiesterase 4 (PDE4) inhibitors, structurally similar to the chemical , have been developed for topical pulmonary administration, suggesting a potential avenue for treating pulmonary diseases through inhibition of PDE4 activity (Villetti et al., 2015).
  • Research into compounds with a sulfonamide moiety, akin to the specified chemical, has led to the identification of potent COX-2 inhibitors, hinting at the potential for developing anti-inflammatory agents (Hashimoto et al., 2002).

Molecular Probes and Imaging

  • Development of fluorescent molecular probes based on compounds containing sulfonamide groups suggests the potential for utilizing derivatives of the given chemical as probes for biological events and processes, thanks to their solvent-dependent fluorescence properties (Diwu et al., 1997).

Pharmaceutical Formulation and Analysis

  • The synthesis and biological evaluation of various analogs, including those bearing a sulfonamide group, for antimicrobial and anti-inflammatory purposes, underline the versatility of such compounds in drug development (Kendre, Landge, & Bhusare, 2015).

Chemical Mechanisms and Interactions

  • Studies focusing on the chemical characterization of related compounds, such as cyclophosphamide derivatives, offer insights into the stability, reactivity, and potential pharmacological applications of compounds with similar structural features (Niemeyer et al., 2004).

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-13-14(2)24-30-21(13)25-31(27,28)18-7-5-17(6-8-18)23-20(26)16-9-10-22-19(11-16)29-12-15-3-4-15/h5-11,15,25H,3-4,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWQGJGQHKQTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide

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